Ridazolol, with the Chemical Abstracts Service number 83395-21-5, belongs to a class of compounds known as beta-blockers. These agents are characterized by their ability to block beta-adrenergic receptors, which are involved in the physiological responses to catecholamines such as adrenaline and noradrenaline. The compound's primary classification is as a cardioselective beta-blocker, which means it preferentially affects the heart over other tissues.
While detailed parameters such as temperature, pressure, and reaction times are not readily available for Ridazolol specifically, typical beta-blocker synthesis may involve:
Ridazolol has a molecular weight of approximately 373.2 g/mol. Its structure features a pyridazinone core, which is a common scaffold in many pharmacologically active compounds. The molecular formula is C_{18}H_{22}ClN_{3}O_{2}, indicating the presence of chlorine and nitrogen atoms along with carbon and oxygen.
The structural characteristics include:
Ridazolol acts primarily as a beta-adrenergic receptor antagonist. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade leads to several physiological effects:
The compound's mechanism also suggests potential vasodilatory properties, contributing further to its antihypertensive effects.
Ridazolol exhibits several notable physical and chemical properties:
These properties influence its formulation for potential therapeutic applications.
Although not currently marketed, Ridazolol has been explored for various scientific applications:
Despite its limited commercial availability, Ridazolol remains an interesting subject for research in pharmacology due to its unique properties within the beta-blocker class. Further studies could elucidate its full potential and any novel applications in medicine or industry.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3